Perfluorocyclohexanecarboxylic acid

Übersicht

Beschreibung

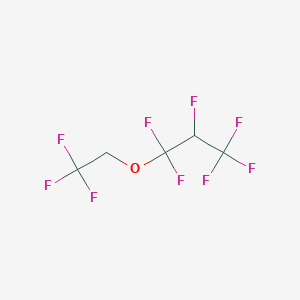

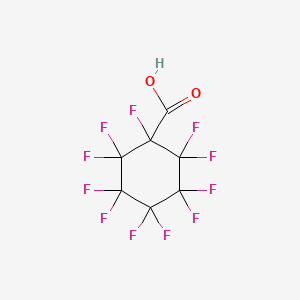

Perfluorocyclohexanecarboxylic acid is an organofluorine compound with the CAS Number: 374-88-9 . It has a molecular weight of 326.07 g/mol . The IUPAC name for this compound is 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxylic acid .

Molecular Structure Analysis

The molecular structure of Perfluorocyclohexanecarboxylic acid consists of a carboxyl group and a carbon chain, in which all possible binding sites are completely occupied by fluorine atoms . It contains a total of 21 bonds; 20 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

Perfluorocyclohexanecarboxylic acid has a molecular weight of 326.06 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has 1 hydrogen bond donor count and 13 hydrogen bond acceptor counts . It has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Environmental Impact Analysis

Perfluorocyclohexanecarboxylic acid, as a member of the per- and polyfluorinated alkyl substances (PFAS) family, has been studied for its environmental impact . These substances are known to be harmful to aquatic fauna, insects, and amphibians at concentrations of a few µg/L or less, and they accumulate in organisms and biomagnify in food webs .

Human Health Impact Study

Several PFAS, including Perfluorocyclohexanecarboxylic acid, have multiple toxic effects, particularly affecting liver, kidney, thyroid, and the immune system . The European Food Safety Authority (EFSA) established a tolerable weekly dose of only 4.4 ng/kg body weight for the sum of the four representatives PFOA, PFOS, perfluorononanoic acid (PFNA) and perfluorohexane sulfonic acid (PFHxS) in 2020 .

Contaminant Analysis

PFAS are a major challenge for analysis, especially of products and waste . Single-substance analyses capture only a fragment of the large, diverse family of PFAS . As a consequence, sum parameters have gained increasing importance .

Soil and Groundwater Pollution Study

The high mobility of per and polyfluorinated carboxylic and sulfonic acids makes soil and groundwater pollution at contaminated sites a problem . In general, short-chain PFAS are more mobile than long-chain ones .

Interaction with Microplastics

Research has been conducted to investigate the interaction of PFAS, including Perfluorocyclohexanecarboxylic acid, with polyethylene microplastics . The study identified the role of environmental weathering in modifying the nature of interactions .

Environmental Remediation

Processes for soil and groundwater purification and drinking water treatment are often ineffective and expensive . Recycling of PFAS-containing products such as paper and food packaging leads to carryover of the contaminants . Incineration requires high temperatures to completely destroy PFAS .

Safety and Hazards

Perfluorocyclohexanecarboxylic acid poses a slight fire hazard when exposed to heat or flame . Acids may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes .

Zukünftige Richtungen

Perfluorocyclohexanecarboxylic acid, as a part of the per- and poly-fluoroalkyl substances (PFAS) group, is a subject of ongoing research . Due to their persistence in the environment and potential health risks, there is a growing interest in developing sustainable alternatives for removing PFAS from contaminated soil and water . Modified nano-sized iron oxides are considered promising in the remediation of PFAS from contaminated soil and water .

Relevant Papers Several papers have been published on the topic of perfluorocarboxylic acids, including Perfluorocyclohexanecarboxylic acid . These papers discuss the environmental impact, removal techniques, and toxicological impacts of these compounds .

Wirkmechanismus

Target of Action

Perfluorocyclohexanecarboxylic acid, like other perfluoroalkyl carboxylic acids (PFCAs), primarily targets Human Serum Albumin (HSA) . HSA is the most abundant protein in human blood plasma and plays a crucial role in transporting various substances, including hormones, fatty acids, and drugs.

Mode of Action

The interaction between PFCAs and HSA is primarily through electrostatic interactions , hydrogen bonding , and van der Waals interactions . The strength of these interactions depends on the length of the carbon chain of the PFCA. For instance, PFCAs with a longer carbon chain have a stronger fluorescence quenching ability . This interaction results in the formation of a PFCA-HSA complex .

Biochemical Pathways

Studies on similar pfcas have shown that they can affect multiple aspects of the immune system . They have been found to upregulate amino acid transporters, which are essential for protein synthesis, and modulate xenobiotic transporters to limit further toxic exposures .

Pharmacokinetics

Pfcas are known for their environmental persistence and bioaccumulative nature . They are resistant to biological degradation due to the strength of the carbon-fluorine bonds, making them persistent in the environment .

Result of Action

Similar pfcas have been found to induce oxidative stress effects in mammals . They increase the formation of reactive oxygen species, leading to oxidative damage to biomolecules . The cellular antioxidant defense system is activated by PFCAs, but it is only partially able to avoid the oxidative damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Perfluorocyclohexanecarboxylic acid. PFCAs are major environmental contaminants due to their widespread use and environmental persistence . They have been detected in water, plants, different kinds of foodstuffs, in animals such as fish, birds, in mammals, as well as in human breast milk and blood . The consumption of contaminated food and drinking water is considered one of the major sources of exposure for humans .

Eigenschaften

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF11O2/c8-2(1(19)20)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXSVMHCHVIRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379780 | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorocyclohexanecarboxylic acid | |

CAS RN |

374-88-9 | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

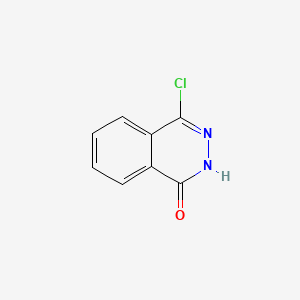

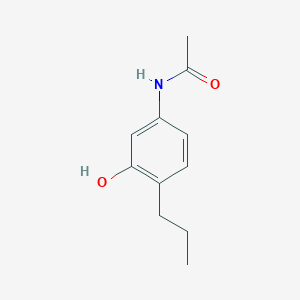

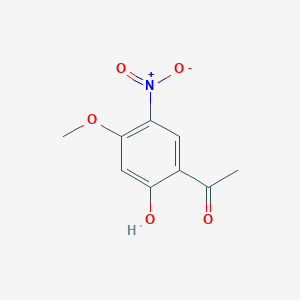

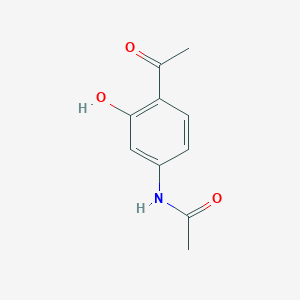

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.